Dibenzyl(methyl)arsane

Description

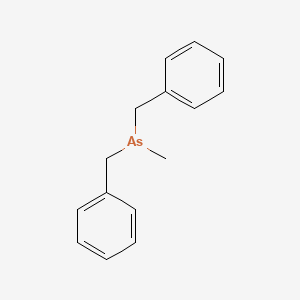

Dibenzyl(methyl)arsane is an organoarsenic compound with the formula As(CH2C6H5)2(CH3), featuring two benzyl groups and one methyl group bonded to a central arsenic atom. Organoarsenicals are notable for their applications in catalysis, materials science, and pharmaceuticals, though their toxicity necessitates careful handling .

Properties

CAS No. |

58078-18-5 |

|---|---|

Molecular Formula |

C15H17As |

Molecular Weight |

272.22 g/mol |

IUPAC Name |

dibenzyl(methyl)arsane |

InChI |

InChI=1S/C15H17As/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

YALQNUSVBMZYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C[As](CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(methyl)arsane typically involves the reaction of benzyl chloride with methylarsine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the benzyl group. The reaction conditions often require an inert atmosphere and a solvent such as tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(methyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts such as palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.

Scientific Research Applications

Dibenzyl(methyl)arsane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl(methyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of the benzyl and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Dibenzyl(methyl)arsane shares structural motifs with other organoarsenic and benzyl-containing compounds. Key comparisons include:

Triphenylarsine (As(C6H5)3)

- Structure : Three phenyl groups bonded to arsenic.

- Electronic Effects : The electron-rich phenyl groups enhance arsenic’s Lewis acidity, making triphenylarsine a common ligand in coordination chemistry.

- Stability : High thermal stability due to aromatic substituents .

- Applications : Widely used in catalytic systems (e.g., palladium-catalyzed cross-couplings).

Dibenzyl Ether (C6H5CH2OCH2C6H5)

- Structure : Two benzyl groups linked via an oxygen atom.

- Properties : High boiling point (298–300°C), sweet odor, and applications as a solvent or flavoring agent .

- Hydrogen Bonding : Unlike arsenic compounds, dibenzyl ether participates in hydrogen bonding, significantly altering its 17O nuclear quadrupole resonance (NQR) spectra .

This compound lacks oxygen’s hydrogen-bonding capacity, likely resulting in distinct solubility and reactivity profiles.

Cross-Bridged Tetraazamacrocycles

Physical and Spectroscopic Properties

While direct data are absent, inferences can be made:

- NMR Spectroscopy : Benzyl groups in analogous compounds (e.g., ) show characteristic 1H NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (CH2 groups). The methyl group on arsenic would likely appear near δ 1.5–2.0 ppm .

- Thermal Stability: Benzyl groups may enhance stability compared to aliphatic organoarsenicals (e.g., dimethylarsine, a volatile liquid).

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.